Aposafranine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

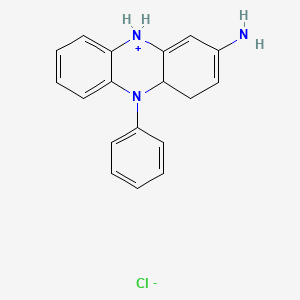

Structure

3D Structure of Parent

Properties

CAS No. |

60937-65-7 |

|---|---|

Molecular Formula |

C18H18ClN3 |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine;chloride |

InChI |

InChI=1S/C18H17N3.ClH/c19-13-10-11-18-16(12-13)20-15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14;/h1-10,12,18,20H,11,19H2;1H |

InChI Key |

MWXMWLZIZRDIBL-UHFFFAOYSA-N |

SMILES |

C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |

Canonical SMILES |

C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |

Synonyms |

3-amino-10-phenylphenazinium chloride aposafranine |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Aposafranine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aposafranine, a derivative of the phenazine class of dyes, presents a unique molecular scaffold with potential applications in various scientific domains. This document provides a detailed overview of the known chemical properties of this compound, supplemented with data from closely related azine dyes to provide a broader context for its characterization. Methodologies for key experimental procedures are outlined to guide further research and development efforts.

Chemical and Physical Properties

This compound, chemically known as 5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine chloride, is a cationic dye belonging to the azine class. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. The following table presents the available data for this compound and comparative data for the related compound, Phenosafranine, to provide a predictive context.

| Property | This compound | Phenosafranine | Data Source |

| Molecular Formula | C₁₈H₁₈ClN₃ | C₁₈H₁₄N₃Cl | PubChem |

| Molecular Weight | 311.8 g/mol | 323.8 g/mol | PubChem |

| IUPAC Name | 5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine chloride | 3,7-diamino-5-phenylphenazin-5-ium chloride | PubChem |

| CAS Number | 60937-65-7 | 81-93-6 | PubChem |

| Solubility | Data not available | Soluble in water, ethanol | General knowledge on azine dyes |

| pKa | Data not available | Data not available | - |

| Appearance | Data not available | Red to brown powder | General knowledge on safranine dyes |

Spectroscopic Properties

UV-Visible Spectroscopy

Azine dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. The UV-Vis spectrum of an azine dye is characterized by π-π* transitions. For phenazine derivatives, these absorptions are generally observed in the range of 300-400 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the phenazine ring system.

-

C-N stretching: In the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure.

-

¹H NMR: Aromatic protons would likely resonate in the downfield region (δ 7.0-8.5 ppm). The protons of the amine group would appear as a broader signal.

-

¹³C NMR: The carbon atoms of the aromatic rings would show signals in the δ 110-150 ppm range.

Experimental Protocols

The following are generalized protocols for the determination of key chemical properties of organic dyes like this compound.

Synthesis of this compound

This compound can be synthesized from phenosafranine. A general procedure involves the diazotization of phenosafranine followed by the removal of one of the amino groups.

Protocol:

-

Dissolve phenosafranine in cold, concentrated sulfuric acid.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

Boil the resulting diazonium salt solution with alcohol. This step leads to the replacement of the diazonium group with a hydrogen atom, yielding this compound.

-

The product can be precipitated by the addition of a suitable counter-ion, such as chloride, and purified by recrystallization.

Determination of Solubility

Protocol:

-

Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO, acetone) at a constant temperature.

-

Equilibrate the solutions by stirring for a defined period (e.g., 24 hours) to ensure saturation.

-

Centrifuge or filter the solutions to remove any undissolved solid.

-

Take a known volume of the clear supernatant and evaporate the solvent completely.

-

Weigh the remaining solid residue to determine the mass of this compound that was dissolved.

-

Calculate the solubility in terms of g/L or mol/L.

Determination of pKa

The pKa of an ionizable dye like this compound can be determined spectrophotometrically.

Protocol:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small, constant amount of the this compound stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution at the wavelength of maximum absorbance (λmax) for either the acidic or basic form of the dye.

-

Plot the absorbance versus pH. The resulting titration curve will be sigmoidal.

-

The pH at the inflection point of the curve corresponds to the pKa of the dye.

Potential Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activities and signaling pathways of this compound. Azine dyes, in general, have been investigated for various biological effects, including antimicrobial and cytotoxic activities. Some dyes are known to interact with cellular components and can influence cellular processes. However, without specific studies on this compound, any discussion of its impact on signaling pathways would be speculative. Further research is required to elucidate the biological role, if any, of this compound.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general experimental workflow for the chemical characterization of a novel organic dye.

Caption: General workflow for dye characterization.

This workflow outlines the logical progression from synthesis and purification to detailed structural and physicochemical characterization, followed by potential biological evaluation.

Conclusion

This compound remains a compound with underexplored potential. While its basic chemical identity is established, a comprehensive understanding of its properties requires further experimental investigation. The protocols and comparative data presented in this document aim to provide a foundational framework for researchers to undertake a more detailed characterization of this compound, which may, in turn, unveil novel applications in materials science, analytical chemistry, or the life sciences.

Spectroscopic Analysis of Aposafranine and Related Phenazinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of Aposafranine and structurally related phenazinium dyes. Due to the limited availability of specific data for this compound, this document leverages comprehensive spectroscopic information from analogous compounds, including Safranin T and Phenosafranine, to provide a foundational understanding of their characterization. The guide details standardized experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows using the DOT language to facilitate a clear understanding of the analytical processes.

Introduction

This compound belongs to the phenazinium class of dyes, which are characterized by their heterocyclic aromatic structure. These compounds are of significant interest in various scientific fields, including their use as biological stains, redox indicators, and photosensitizers. A thorough spectroscopic analysis is paramount for the structural elucidation, purity assessment, and understanding of the photophysical properties of this compound and its analogues, which is critical for their application in research and drug development. This guide outlines the core spectroscopic techniques employed for the comprehensive analysis of these compounds.

Spectroscopic Characterization

The structural complexity and photophysical properties of this compound and related phenazinium dyes necessitate a multi-faceted spectroscopic approach for their complete characterization. The following sections detail the application of UV-Vis, Fluorescence, NMR, and Mass Spectrometry in the analysis of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For phenazinium dyes, the UV-Vis spectrum is characterized by strong absorption bands in the visible region, which are responsible for their color. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound Analogues

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Safranin-O | Various | ~276 | ~519 | [1] |

| Safranin T | Aqueous Buffer | - | ~520 | [2][3] |

| Phenosafranine | Aqueous Buffer | - | ~522 | [4] |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic excited states of molecules. Phenazinium dyes often exhibit fluorescence, and their emission spectra, quantum yields, and lifetimes are important parameters for applications such as fluorescent probes and photosensitizers.

Table 2: Fluorescence Emission Properties of this compound Analogues

| Compound | Excitation λ (nm) | Emission λmax (nm) | Solvent | Reference |

| Safranine-O | Not specified | Blue shift with increasing diffusion potential | POPC vesicles | [5] |

| Safranin T | ~520 | ~580 | Aqueous Buffer | [2][3] |

| Phenosafranine | ~522 | ~585 | Aqueous Buffer | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion, which can provide valuable structural information. The fragmentation of aromatic compounds often involves characteristic losses of small neutral molecules.[6][7][8][9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections provide generalized methodologies for the analysis of this compound and related compounds.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solution) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to determine the optimal concentration for absorbance measurements (typically in the range of 1-10 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound compound (typically in the micromolar to nanomolar range) in a fluorescence-free solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the wavelength of maximum fluorescence.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission monochromator.

-

For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is measured under the same experimental conditions.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural assignment.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺).

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

Visualizations

Diagrams of experimental workflows and logical relationships provide a clear and concise overview of the analytical processes.

Caption: General workflow for the spectroscopic analysis of this compound compounds.

Caption: Logical relationship of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic analysis of this compound and its related phenazinium compounds is a comprehensive process that relies on the synergistic use of multiple analytical techniques. While specific data for this compound remains scarce, the analysis of its analogues provides a robust framework for its characterization. UV-Vis and fluorescence spectroscopy are essential for understanding the photophysical properties, while NMR and mass spectrometry are critical for definitive structural elucidation and purity assessment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. Further research is warranted to generate and publish specific spectroscopic data for this compound to build upon the foundational knowledge presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding of phenazinium dye safranin T to polyriboadenylic acid: spectroscopic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on the interaction of phenazinium dye phenosafranine to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safranine-O as membrane potential probe: a mechanistic study using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Aposafranine Derivatives: A Technical Guide to Their Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aposafranine derivatives, a subclass of the phenazine family of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry. Possessing unique redox and photophysical properties, these molecules are demonstrating significant potential in a range of therapeutic applications, including oncology, infectious diseases, and bio-imaging. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, detailing their synthesis, mechanisms of action, and potential applications. It consolidates available quantitative data on their biological activities, outlines key experimental protocols, and visualizes their modulation of critical cellular signaling pathways, offering a valuable resource for researchers and drug development professionals in this burgeoning field.

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds, many of which are of natural origin and exhibit a wide array of biological activities. This compound, a derivative of phenazine, is characterized by a specific substitution pattern that imparts distinct chemical and biological properties. The core structure of this compound allows for extensive functionalization, leading to a diverse library of derivatives with tailored activities.

The renewed interest in phenazine-based compounds stems from their multifaceted mechanisms of action. Their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), makes them potent antimicrobial and anticancer agents. Furthermore, their inherent fluorescence and ability to interact with biological macromolecules have positioned them as valuable tools for cellular imaging and as photosensitizers in photodynamic therapy (PDT). This guide will delve into the specifics of this compound derivatives, providing the technical details necessary to advance their study and application.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step processes, starting from readily available precursors. A common strategy involves the condensation of substituted anilines and diamines, followed by oxidative cyclization to form the phenazine core. Functionalization at various positions of the phenazine ring can be achieved through subsequent reactions, allowing for the introduction of diverse chemical moieties to modulate the compound's physicochemical and biological properties.

One notable example is the synthesis of Janus Green B, a well-known this compound derivative. The synthesis involves the reaction of N,N-dimethyl-p-phenylenediamine with diethylaniline in the presence of an oxidizing agent, followed by coupling with N,N-dimethylaniline.[1]

Experimental Protocol: General Synthesis of a Phenazine Core

This protocol outlines a general method for the synthesis of a phenazine scaffold, which can be adapted for the synthesis of specific this compound derivatives.

Materials:

-

Substituted o-phenylenediamine

-

Substituted catechol

-

Oxidizing agent (e.g., potassium ferricyanide, air)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve equimolar amounts of the substituted o-phenylenediamine and substituted catechol in a suitable solvent.

-

Add the oxidizing agent to the reaction mixture.

-

Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired phenazine derivative.

Potential Applications and Mechanisms of Action

This compound derivatives have shown promise in several therapeutic areas, primarily driven by their redox activity and photophysical properties.

Anticancer Activity

Phenazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanism of action often involves the induction of apoptosis through the generation of intracellular ROS, leading to DNA damage and the activation of cell death pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The redox-cycling nature of this compound derivatives makes them effective against a broad spectrum of microorganisms, including drug-resistant strains. The generation of ROS disrupts cellular processes and damages essential biomolecules, leading to microbial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.

Photodynamic Therapy (PDT)

As photosensitizers, this compound derivatives can be activated by light of a specific wavelength to produce cytotoxic ROS, a principle exploited in PDT. This targeted therapy offers the advantage of localized treatment, minimizing damage to surrounding healthy tissue.

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol outlines a general procedure for evaluating the photodynamic efficacy of an this compound derivative in vitro.[4][5][6]

Materials:

-

Cancer cell line

-

This compound derivative (photosensitizer)

-

Light source with a specific wavelength corresponding to the absorption maximum of the photosensitizer

-

Cell culture medium

-

Assay for cell viability (e.g., MTT assay)

Procedure:

-

Incubate the cells with various concentrations of the this compound derivative for a specific period to allow for cellular uptake.

-

Wash the cells to remove the extracellular photosensitizer.

-

Expose the cells to a specific dose of light from the light source.

-

Include control groups: no treatment, light only, and photosensitizer only (dark toxicity).

-

After a post-irradiation incubation period, assess cell viability using a suitable assay.

Bio-imaging and Sensing

The intrinsic fluorescence of some this compound derivatives makes them suitable as probes for cellular imaging. Janus Green B, for instance, is a well-known vital stain for mitochondria.[7][8][9][10] Its accumulation and color change are dependent on the mitochondrial membrane potential and redox state, allowing for the visualization of mitochondrial activity.

Experimental Protocol: Mitochondrial Staining with Janus Green B

Materials:

-

Live cells

-

Janus Green B solution (e.g., 0.01% in a suitable buffer)

-

Microscope with appropriate filters

Procedure:

-

Incubate live cells with the Janus Green B solution for a short period.

-

Wash the cells to remove excess stain.

-

Observe the cells under a microscope. Active mitochondria will appear as blue-green structures.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and related phenazine derivatives. It is important to note that specific data for a wide range of this compound derivatives is still limited in the literature.

Table 1: Anticancer Activity of Selected Phenazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyocyanin | A-549 (Lung) | 35 | [7] |

| Pyocyanin | PC-3 (Prostate) | 41.31 | [7] |

| Phenazine Cation 1 | A2780 (Ovarian) | ~10 (dark), <1 (light) | [11] |

| Phenazine Cation 2 | A2780 (Ovarian) | ~2 (dark), <0.1 (light) | [11] |

Table 2: Antimicrobial Activity of Selected Phenazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Endophenazine A | Staphylococcus aureus | 0.5 - 2 | [10] |

| Endophenazine A | Bacillus subtilis | 1 - 4 | [10] |

| Lapazine | Mycobacterium tuberculosis | 1.56 | [9] |

| Relacidine | Pseudomonas aeruginosa | 0.25 - 2 | [12] |

Table 3: Photophysical Properties of Selected Phenazine Dyes

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Reference |

| Safranine | Methanol | 0.50 | [7] |

| Phenosafranine | Methanol | 0.21 | [7] |

Modulation of Cellular Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Their ability to induce ROS can trigger stress-activated pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to apoptosis. Furthermore, some phenazine-related compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[11][13][14]

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Stress stimuli, including ROS, can activate the JNK and p38 MAPK pathways, which in turn can phosphorylate and activate pro-apoptotic proteins.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Some phenazine derivatives have been shown to inhibit key components of this pathway.

Mitochondrial Respiration

Janus Green B is known to be reduced by components of the mitochondrial electron transport chain. This redox cycling can interfere with normal mitochondrial function, leading to a decrease in ATP production and an increase in ROS, ultimately contributing to cell death.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with significant potential for therapeutic applications. Their inherent redox and photophysical properties provide a strong foundation for their development as anticancer, antimicrobial, and photodynamic therapy agents. The ability to functionalize the core this compound structure allows for the fine-tuning of their biological activities and pharmacokinetic properties.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: Synthesis and screening of a broader range of this compound derivatives are needed to establish clear structure-activity relationships.

-

Mechanistic Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

In Vivo Studies: Preclinical evaluation in animal models is essential to assess the efficacy, toxicity, and pharmacokinetic profiles of promising lead compounds.

-

Drug Delivery Systems: Formulation of this compound derivatives into targeted drug delivery systems could enhance their therapeutic index by increasing their accumulation at the site of action and reducing off-target effects.

By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 4. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. search.library.uq.edu.au [search.library.uq.edu.au]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A gene signature-based approach identifies thioridazine as an inhibitor of phosphatidylinositol-3'-kinase (PI3K)/AKT pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of phenazine-based compounds.

An In-depth Technical Guide to the Biological Activity of Phenazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-based compounds are a large and diverse class of nitrogen-containing heterocyclic molecules.[1][2] First discovered as colorful microbial pigments, they are produced by a variety of microorganisms, including those from the Pseudomonas and Streptomyces genera.[1][3] Over 150 natural phenazines and more than 6,000 synthetic derivatives have been identified, each with a unique substitution pattern on the core dibenzopyrazine structure that dictates its physicochemical properties and biological functions.[1][2][3] This structural diversity has led to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects, making phenazines a compelling scaffold for drug discovery and development.[4][5] Several derivatives, such as the antileprosy drug clofazimine and others in clinical trials for cancer, underscore their therapeutic potential.[1][6]

This technical guide provides a comprehensive overview of the principal biological activities of phenazine compounds, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

Phenazine derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.[7] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), inhibition of key cell survival pathways, and interference with DNA replication.[1][8]

Quantitative Efficacy: Cytotoxicity Data

The anticancer potential of phenazine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The data below summarizes the in vitro cytotoxicity of selected phenazine derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung), MDA-MB-231 (Breast) | 0.488, 0.458 | [1][9] |

| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Leukemia Cells (various) | Potent (EC₅₀ up to 40x lower than in normal cells) | [4] |

| Phenazine-1,6-dicarboxylic acid (PDC) | MCF7 (Breast), HeLa (Cervical), HT29 (Colon) | Cytotoxic | [4] |

| Benzo[a]pyrano[2,3-c]phenazine (Compound 6{1,2,1,9}) | HepG2 (Liver) | 6.71 | [10] |

| Imidazole Phenazine (Compound 3e) | Dengue Protease Inhibitor | 54.8 | [11][12] |

| Picolinoylhydrazone derivative (Compound 1) | A549 (Lung), KG-1 (Leukemia), A2780 (Ovarian) | 8.07, 0.76, 0.18 | |

| Diphenazine phenazostatin J | NUGC-3 (Stomach) | 0.0077 |

Mechanisms of Action & Signaling Pathways

Phenazines exert their anticancer effects by modulating critical signaling pathways that control cell fate.

-

Induction of Apoptosis via ROS and Mitochondrial Pathway: A primary mechanism is the induction of apoptosis.[7] Compounds like phenazine-1-carboxylic acid (PCA) can increase the intracellular generation of reactive oxygen species (ROS).[13][14] This oxidative stress triggers pro-apoptotic signaling cascades, such as the JNK pathway, leading to the depolarization of the mitochondrial membrane. This event is regulated by the Bcl-2 family of proteins, with phenazines causing the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).[1][14] The compromised mitochondria then release cytochrome c and apoptosis-inducing factor (AIF), which activate caspases (caspase-dependent pathway) and other effectors to execute cell death.[13][14]

-

Inhibition of Topoisomerase & DNA Intercalation: Certain fused aryl phenazine derivatives, such as NC-182 and NC-190, function as potent DNA intercalators and can inhibit topoisomerases I and II.[1][4] By interfering with these essential enzymes, the compounds prevent DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

Phenazines are well-known for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi, including drug-resistant strains.[4][15][16]

Quantitative Efficacy: Antimicrobial Data

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

| Compound | Microorganism | MIC Value (µM or µg/mL) | Reference |

| Phenazine-1-carboxylic acid (PCA) | Trichophyton rubrum | 4 µg/mL | [9] |

| Pyocyanin | Staphylococcus aureus | 50 µM | [4] |

| 2-bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 µM | [4] |

| Halogenated Phenazine (HP 29) | Gram-positive pathogens | 0.08 µM | [4] |

| Clofazimine | Mycobacterium leprae | FDA-approved drug | [4][6] |

| Phenazine-1,6-dicarboxylic acid (PDC) | E. coli, B. subtilis | 37 mM | [4] |

| Phenazine Sulfonamides | S. aureus, E. coli | Varies (Potent) | [17] |

Mechanisms of Action

The primary antimicrobial mechanism of phenazines is linked to their redox-active nature.[3] They can accept electrons from microbial metabolic pathways and transfer them to molecular oxygen, generating superoxide radicals (O₂⁻) and other ROS. The resulting oxidative stress damages cellular components like DNA, proteins, and lipids, leading to cell death. This redox cycling capability also allows them to eradicate bacterial biofilms, which are notoriously difficult to treat.[4][6]

Anti-inflammatory Activity

Several phenazine derivatives have demonstrated significant anti-inflammatory properties.[4][18] This activity is often evaluated by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Quantitative Efficacy: Anti-inflammatory Data

| Compound | Assay | EC₅₀ / IC₅₀ Value (µM) | Reference |

| Compound 6 (from Cystobasidium laryngis) | NO Production Inhibition | 19.6 (EC₅₀) | [18] |

| Diphenazine phenazostatin J | Antineuroinflammatory Activity | 0.30 (IC₅₀) | [4] |

Mechanism of Action

Phenazines can suppress the inflammatory response by inhibiting the production of pro-inflammatory mediators. For example, they can reduce NO production in LPS-stimulated macrophages without affecting cell viability.[4][18] This suggests an interference with the inflammatory signaling cascade, potentially involving the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or upstream pathways like NF-κB.

Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the biological activity of phenazine compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19]

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2).[19]

-

Complete cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).[19]

-

Phenazine compound dissolved in DMSO.[19]

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[19]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).[20]

-

96-well microplates and a microplate reader.[19]

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of ~5 x 10³ cells/well and incubate for 24 hours for attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the phenazine compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include untreated cells (negative control) and a known anticancer drug (positive control).[19][20]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[20]

-

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits microbial growth.[20]

-

Materials:

-

Procedure:

-

Inoculum Preparation: Culture the microorganism and dilute it in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard).[20]

-

Serial Dilution: Perform a two-fold serial dilution of the phenazine stock solution across the wells of the 96-well plate using the broth medium.[20]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).[20]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[20]

-

MIC Determination: After incubation, the MIC is identified as the lowest compound concentration in which no visible turbidity (growth) is observed.[20]

-

Conclusion and Future Perspectives

Phenazine-based compounds represent a structurally diverse and pharmacologically versatile class of molecules with immense therapeutic potential. Their proven efficacy in anticancer, antimicrobial, and anti-inflammatory applications provides a strong foundation for further research. Future efforts should focus on the synthesis of novel derivatives to improve potency and selectivity, comprehensive preclinical toxicity studies, and the elucidation of novel mechanisms of action. The continued exploration of both natural and synthetic phenazines promises to yield next-generation therapeutic agents for a variety of challenging diseases.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies | MDPI [mdpi.com]

- 10. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 15. chemijournal.com [chemijournal.com]

- 16. WO1998027969A2 - Antimicrobial phenazine compounds - Google Patents [patents.google.com]

- 17. Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Advent of a Chromophore: A Technical Guide to the Discovery and History of Phenazinone Dyes in Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of phenazinone dyes. From their early roots in the burgeoning field of synthetic chemistry to their modern applications in photodynamic therapy and targeted drug development, this document traces the journey of this important class of heterocyclic compounds. It offers an in-depth exploration of their synthesis, photophysical properties, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.

A Historical Perspective: From Aniline Dyes to the Phenazinone Core

The story of phenazinone dyes is intrinsically linked to the broader history of synthetic colorants that began in the 19th century. The foundation for this field was laid by chemists such as Friedlieb Ferdinand Runge, Karl von Reichenbach, and August Wilhelm von Hofmann, whose work on coal tar derivatives paved the way for groundbreaking discoveries.[1] A pivotal moment arrived in 1856 when William Henry Perkin, a student of Hofmann, synthesized the first synthetic dye, mauveine, from aniline.[1] This discovery ignited a revolution in the textile industry and spurred the development of a vast array of synthetic dyes.

The parent structure of phenazinone, phenazine, was first synthesized in the late 19th and early 20th centuries through methods like the Wohl-Aue reaction, which involves the reaction of nitrobenzene and aniline.[2] Early synthetic dyes based on the aminophenazine structure, such as induline and nigrosin, quickly gained prominence.[3]

While the broader class of phenazine dyes has been utilized for over a century, the specific discovery of a derivative containing the phenazinone core is more recent. A notable milestone in the synthesis of phenazinone-containing compounds was the first reported synthesis of 5,7-dihydrobenzo[a]phenazin-5-one derivatives by Rehberg and Rutherford in 1995.[4] Their method involved the condensation of aromatic 1,2-diamines with 2-hydroxy-1,4-naphthoquinone (lawsone).[4]

However, nature had long preceded chemists in the synthesis of phenazinones. The first natural phenazine described was pyocyanin, a blue pigment produced by the bacterium Pseudomonas aeruginosa.[5][6] Pyocyanin, chemically known as 5-methylphenazin-1(5H)-one, possesses a phenazinone core and has a rich history of scientific investigation, including its early use in antimicrobial therapy even before the advent of penicillin.[5][6]

Synthetic Methodologies: Crafting the Phenazinone Scaffold

The synthesis of phenazinone dyes has evolved significantly, with numerous methods developed to construct this heterocyclic system.

Classical and Modern Synthetic Approaches

A classic and versatile method for synthesizing the broader phenazine ring system is the Wohl-Aue reaction , first reported in 1901, which involves the condensation of an aniline with a nitrobenzene in the presence of a base.[2]

More specific to phenazinone derivatives, the synthesis of 5,7-dihydrobenzo[a]phenazin-5-one derivatives, as mentioned earlier, is achieved through the condensation of an aromatic 1,2-diamine with 2-hydroxy-1,4-naphthoquinone (lawsone) in a suitable solvent like acetic acid under reflux conditions.[4]

Modern synthetic strategies often employ multicomponent reactions to build complex phenazinone-based structures in a single step. These domino protocols offer high efficiency and atom economy, allowing for the rapid generation of diverse libraries of phenazinone derivatives for screening in drug discovery and materials science.[7] For instance, a one-pot, two-step, four-component reaction can yield novel benzo[a]phenazin-5-ol derivatives.[8]

Biosynthesis of Natural Phenazinones

The biosynthesis of natural phenazinones, such as pyocyanin, originates from the shikimic acid pathway.[3][5] The process begins with chorismic acid, which is converted to the core phenazine structure, phenazine-1-carboxylic acid (PCA).[5] Subsequent enzymatic modifications of PCA lead to the diverse array of natural phenazine derivatives.[5] The biosynthesis of pyocyanin from PCA involves a two-step enzymatic process catalyzed by the enzymes PhzM and PhzS.[9]

Physicochemical Properties and Quantitative Data

Phenazinone dyes exhibit distinct photophysical properties that are central to their applications. The incorporation of a carbonyl group into the phenazine skeleton significantly influences their electronic structure and, consequently, their absorption and emission characteristics.

A study on phenazinone-based photosensitizers (PZ1-3) demonstrated that the presence of the carbonyl group leads to a significant increase in the molar absorption coefficients at around 480 nm compared to the parent phenazine-2,3-diol (PZ).[10][11] These compounds also exhibit very low fluorescence quantum yields, indicating efficient intersystem crossing to the triplet state, a crucial property for photosensitizers.[10][11]

| Compound | Molar Absorption Coefficient (ε) at ~480 nm (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φfl) | Singlet Oxygen Quantum Yield (ΦΔ) |

| PZ | 1,700 | - | - |

| PZ1 | 10,900 | 0.03 | 0.86 |

| PZ2 | - | 0.04 | 0.54 |

| PZ3 | - | 0.05 | 0.069 |

| Rose Bengal (Reference) | - | - | 0.68 |

| Table 1: Optical Properties of Phenazinone-based Photosensitizers (PZ1-3) in THF. Data sourced from[10][11]. |

The high singlet oxygen quantum yield of PZ1 (0.86) surpasses that of the well-known photosensitizer Rose Bengal, highlighting the potential of the phenazinone scaffold in designing efficient photosensitizers for applications such as photodynamic therapy.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phenazinone dyes.

Synthesis of 5,7-Dihydrobenzo[a]phenazin-5-one Derivatives

This protocol is based on the method reported by Rehberg and Rutherford.[4]

Materials:

-

Aromatic 1,2-diamine

-

2-hydroxy-1,4-naphthoquinone (lawsone)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the aromatic 1,2-diamine and a stoichiometric equivalent of 2-hydroxy-1,4-naphthoquinone in glacial acetic acid.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for an extended period, typically overnight, to ensure complete reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold acetic acid and then with water to remove any unreacted starting materials and solvent.

-

Dry the product under vacuum to obtain the purified 5,7-dihydrobenzo[a]phenazin-5-one derivative.

-

Characterize the product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a comparative method for determining the singlet oxygen quantum yield using a chemical trap.

Materials:

-

Phenazinone dye (photosensitizer)

-

Reference photosensitizer with a known ΦΔ (e.g., phenazine or Rose Bengal)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran or 2,3-diphenyl-p-dioxene)

-

Spectrophotometer

-

Light source with a specific wavelength

-

Cuvettes

-

Solvent (e.g., chloroform or THF)

Procedure:

-

Prepare solutions of the phenazinone dye and the reference photosensitizer of known concentrations in the chosen solvent.

-

Prepare a solution of the singlet oxygen trap in the same solvent.

-

In a cuvette, mix the photosensitizer solution with the trap solution.

-

Measure the initial absorbance of the trap at its maximum absorption wavelength.

-

Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs.

-

At regular time intervals, stop the irradiation and record the absorbance of the trap. The absorbance will decrease as the trap reacts with the generated singlet oxygen.

-

Repeat steps 3-6 for the reference photosensitizer under identical conditions.

-

Plot the change in absorbance of the trap versus irradiation time for both the phenazinone dye and the reference.

-

The singlet oxygen quantum yield of the phenazinone dye can be calculated using the following equation:

ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample)

where:

-

ΦΔ is the singlet oxygen quantum yield

-

k is the slope of the plot of absorbance change versus time

-

I is the light intensity absorbed by the photosensitizer, which can be determined from the absorbance at the irradiation wavelength.

-

Signaling Pathways and Mechanisms of Action

Phenazinone dyes exert their biological effects through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS) in photodynamic therapy.

Phenazinone-Induced Apoptosis

Certain phenazinone derivatives have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. For example, phenazine-1,6-diol has been shown to selectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by upregulating the expression of Death Receptor 5 (DR5).[12] This leads to the activation of the extrinsic apoptosis pathway. The binding of a ligand to DR5 initiates a signaling cascade that activates caspase-8, which in turn activates downstream effector caspases like caspase-3, ultimately leading to programmed cell death.[12]

Photodynamic Therapy (PDT)

In photodynamic therapy, phenazinone dyes act as photosensitizers.[13] Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).[13] Through a process called intersystem crossing (ISC), it transitions to a longer-lived triplet excited state (T₁).[13] In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[13] Singlet oxygen is a potent oxidizing agent that can induce cellular damage and trigger apoptosis or necrosis in targeted cancer cells.[14]

Conclusion and Future Directions

The journey of phenazinone dyes from their origins in early synthetic chemistry to their current role in advanced biomedical applications is a testament to the enduring power of chemical innovation. Their rich history, coupled with their versatile synthetic accessibility and tunable photophysical properties, continues to inspire new research. Future efforts in this field are likely to focus on the development of novel phenazinone-based theranostics, which combine diagnostic and therapeutic capabilities in a single agent. Furthermore, the exploration of their role in modulating complex biological signaling pathways will undoubtedly open new avenues for the treatment of a wide range of diseases. As our understanding of the intricate interplay between molecular structure and biological function deepens, phenazinone dyes are poised to remain at the forefront of scientific discovery in chemistry, biology, and medicine.

References

- 1. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 2. Phenazine [chemeurope.com]

- 3. Phenazine - Wikipedia [en.wikipedia.org]

- 4. A review on lawsone-based benzo[ a ]phenazin-5-ol: synthetic approaches and reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02139K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Colour Me Blue: The History and the Biotechnological Potential of Pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyocyanin - Wikipedia [en.wikipedia.org]

- 10. Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. futaba-zaidan.org [futaba-zaidan.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.uj.ac.za [pure.uj.ac.za]

- 14. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structure-Activity Landscape of Phenazine Dyes: A Proxy for Aposafranine

The phenazine scaffold, a dibenzo-annulated pyrazine, is the foundational structure for a multitude of dyes and biologically active molecules.[1] Modifications to this core structure, including the addition of various substituent groups, have led to the development of compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities. Understanding the relationship between these structural changes and their effects on biological targets is paramount for the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of phenazine derivatives is intricately linked to their structural features. Key modifications include substitutions on the phenazine ring and alterations to side chains. The following tables summarize quantitative data from several studies, highlighting these relationships.

| Phenazine Derivative Class | Key Structural Features | Biological Activity | Quantitative Data (Example) | Reference |

| Phenazine N,N'-dioxides | Varied electronic and lipophilic descriptors on the phenazine core. | Antitumor agents with hypoxia-selective cytotoxicity. | Statistically significant QSAR models were developed. For hypoxia, a CoMSIA model with the H-bond acceptor field showed r² = 0.858 and q² = 0.737. | [2] |

| Phenazine-1-carboxamides | Variations in chromophore substituents and the cationic side chain at position 1. | Cytotoxicity in tumor cell lines. | Limited scope for variation in the 1-carboxamide side chain was observed, suggesting strict structural requirements for DNA binding. | [3] |

| Analogues of XR11576 | Modifications to the phenazine chromophore, including 'minimal' and 3,4-benzofused structures. | Dual topoisomerase I/II inhibitors. | SAR studies identified key structural requirements for potent dual inhibition. | [4] |

Key Experimental Protocols

The evaluation of the biological activity of phenazine derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Cytotoxicity Assays (General Protocol)

-

Cell Culture: Human tumor cell lines (e.g., various cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. A series of dilutions of the test compounds are then added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Topoisomerase Inhibition Assays (General Protocol)

-

Enzyme and Substrate Preparation: Purified human topoisomerase I or II and supercoiled plasmid DNA (e.g., pBR322) are prepared in appropriate reaction buffers.

-

Inhibition Reaction: The test compounds are pre-incubated with the enzyme before the addition of the DNA substrate. The reaction is allowed to proceed at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Analysis: The DNA products (relaxed and supercoiled forms) are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The gel is stained with ethidium bromide or a similar DNA stain and visualized under UV light. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing Structure-Activity Relationship Concepts

Graphical representations are invaluable for understanding the complex relationships in SAR studies. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual frameworks.

Conclusion

While a dedicated structure-activity relationship guide for aposafranine remains to be developed pending further research, the extensive studies on the broader class of phenazine dyes offer a wealth of information. The insights gleaned from the SAR of phenazine N,N'-dioxides, phenazine-1-carboxamides, and other derivatives provide a strong foundation for predicting the biological activities of novel phenazine compounds. The experimental protocols and conceptual workflows presented here serve as a practical resource for researchers aiming to design and evaluate new phenazine-based therapeutic agents. Future investigations into this compound and its specific derivatives will be crucial to delineate its unique SAR profile and unlock its full therapeutic potential.

References

- 1. Phenazine - Wikipedia [en.wikipedia.org]

- 2. 2D- and 3D-quantitative structure-activity relationship studies for a series of phenazine N,N'-dioxide as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Aposafranine and related phenazine dyes, including Safranine and Janus Green B. The document is designed to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting quantitative photophysical data, detailed experimental methodologies, and visual representations of experimental workflows.

Introduction to Phenazine Dyes

Phenazine dyes are a class of nitrogen-containing heterocyclic compounds that exhibit diverse photophysical properties, making them valuable in various scientific and technological applications. Their utility as biological stains, redox indicators, and photosensitizers is well-established. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is a critical parameter that dictates the suitability of these dyes for applications such as fluorescence microscopy, bio-imaging, and diagnostics. This guide focuses on the quantum yield of a selection of phenazine dyes, with a particular emphasis on Safranine and its derivatives.

Quantitative Photophysical Data

The fluorescence quantum yield of phenazine dyes is highly sensitive to their molecular structure and the solvent environment. The following tables summarize the reported quantum yield values for Safranine O, its isomers, and other related dyes in various solvents.

Table 1: Fluorescence Quantum Yield (Φf) of Safranine O and its Isomers

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Safranine O | Methanol | 0.21 | [1] |

| Safranine O | Acetonitrile | 0.29 | [1] |

| Safranine II | Aqueous Buffer | > Safranine III | [2] |

| Safranine III | Aqueous Buffer | < Safranine II | [2] |

| Safranine I | Aqueous Buffer | Not Fluorescent | [2] |

Table 2: Fluorescence Quantum Yield (Φf) of Phenosafranine

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Phenosafranine | Methanol | 0.25 | [1] |

| Phenosafranine | Acetonitrile | 0.33 | [1] |

| Phenosafranine | Aqueous Solution | < 0.94 | [3] |

Table 3: Fluorescence Quantum Yield (Φf) of Other Related Phenazine Dyes

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| 7,8-dihalo-2,3-diaminophenazines | Ethanol | Up to 0.80 | [4] |

| N-alkyl phenazinium salts | Acetonitrile | Up to 0.53 | [5] |

| N-alkyl phenazinium salts | Chloroform | Up to 0.57 | [5] |

This compound and Janus Green B:

This compound , also known as benzene induline (C18H12N3), is a derivative of phenosafranine. It can be synthesized by the diazotization of phenosafranine, followed by boiling with alcohol. Despite its clear relationship to the safranine family, a specific fluorescence quantum yield for this compound could not be located in the surveyed literature.

Janus Green B is a vital stain used in histology, particularly for mitochondria. While its photophysical properties have been the subject of recent studies, a definitive fluorescence quantum yield value is not prominently reported in readily available literature. One recent study does allude to the analysis of its fluorescence quantum yield, suggesting that the data may be available within specialized publications.[6]

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure in photophysics. Two primary methods are employed: the comparative (or relative) method and the absolute method.

Relative Quantum Yield Determination

The comparative method is the more common approach and involves comparing the fluorescence of the sample of interest to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample under investigation. For phenazine dyes, standards such as Rhodamine 6G (Φf ≈ 0.95 in ethanol) or Cresyl Violet (Φf = 0.54 in methanol) are often used.[7]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) can then be calculated using the following equation:

Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Absolute Quantum Yield Determination

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere.

Methodology:

-

Instrumentation: An integrating sphere is coupled to a spectrofluorometer. The integrating sphere is a hollow spherical cavity coated with a highly reflective material (e.g., Spectralon®) that ensures all emitted light is collected.

-

Measurement of Scattered Light (Blank): A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the scattered excitation light is recorded.

-

Measurement of Sample Emission and Scattered Light: The cuvette is replaced with one containing the sample solution, and the combined spectrum of the fluorescence emission and the scattered excitation light is recorded.

-

Data Analysis: The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light with and without the sample. The number of emitted photons is determined by integrating the area of the sample's fluorescence spectrum. The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

References

- 1. benchchem.com [benchchem.com]

- 2. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PhotochemCAD | Janus Green B [photochemcad.com]

- 5. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

Solubility of Aposafranine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aposafranine, a derivative of the phenazine class of heterocyclic compounds, is a molecule of significant interest in various research and development sectors, including its potential applications in medicinal chemistry and materials science. A critical physicochemical parameter governing its utility is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and related phenazine dyes. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on the general solubility trends of phenazine derivatives, outlines a standard experimental protocol for solubility determination, and illustrates the key factors influencing this property.

Core Concepts: Factors Influencing Solubility of Phenazine Dyes

The solubility of phenazine derivatives like this compound is a complex interplay of intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" is a fundamental concept.[1][2] The planar and aromatic nature of the phenazine core structure generally leads to poor solubility in polar solvents such as water.[3][4] However, they tend to be more soluble in organic solvents.[3][4]

Several factors influence the solubility of these compounds:

-

Molecular Structure of the Solute: The inherent structure of the this compound molecule, including its size, shape, and the presence of functional groups, plays a pivotal role. The introduction of different functional groups can significantly alter solubility. For instance, the presence of nonpolar alkyl groups can enhance solubility in nonpolar organic solvents, while polar groups like hydroxyl (-OH) or amino (-NH2) groups can increase polarity and may affect solubility in polar organic solvents.[3][5]

-

Polarity of the Solvent: The polarity of the organic solvent is a crucial determinant. Solvents with similar polarity to the solute will generally be more effective at dissolving it. Aromatic and heterocyclic compounds often exhibit good solubility in a range of organic solvents.

-

Temperature: The solubility of solid compounds in liquid solvents typically increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. A higher lattice energy will generally result in lower solubility. The specific crystalline form (polymorph) of this compound can therefore influence its solubility.

Qualitative Solubility Data

While precise quantitative data for this compound is scarce, the general solubility of the parent compound, phenazine, and its derivatives provides valuable insight. Phenazines are typically more soluble in organic solvents than in water.[3][4][6]

| Solvent Class | Example Solvents | General Solubility of Phenazine Dyes |

| Alcohols | Ethanol, Methanol | Generally soluble[3][4][6] |

| Ketones | Acetone | Generally soluble[3][4][7] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally soluble |

| Chlorinated Solvents | Chloroform, Dichloromethane | Generally soluble[4] |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO) | Generally soluble[3][7] |

| Aromatic Hydrocarbons | Benzene, Toluene | Moderately soluble[6] |

| Nonpolar Solvents | Hexane | Sparingly soluble to insoluble |

This table provides a qualitative summary based on the general behavior of phenazine compounds. The actual solubility of this compound may vary.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using UV-Vis spectrophotometry or HPLC to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility from the determined concentration of the saturated solution. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Factors Influencing Solubility

The following diagram illustrates the logical relationship between the key factors that govern the solubility of a phenazine dye like this compound in an organic solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its effective application in research and development. While specific quantitative data remains limited, the qualitative trends observed for the broader class of phenazine dyes provide a valuable starting point. This guide has outlined the key factors influencing solubility and provided a standard experimental protocol for its determination. Researchers are encouraged to perform their own solubility studies using the described shake-flask method to obtain precise data relevant to their specific solvents and experimental conditions.

References

- 1. saltise.ca [saltise.ca]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries [mdpi.com]

- 6. Phenazine [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols: Aposafranine as a Histological Counterstain

For Researchers, Scientists, and Drug Development Professionals

Introduction